molecular formula C9H7F3O2 B115459 2-Methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 146539-83-5

2-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B115459
CAS RN: 146539-83-5
M. Wt: 204.15 g/mol
InChI Key: WFRURKYDETYZGF-UHFFFAOYSA-N
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Description

2-Methoxy-5-(trifluoromethyl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes . It is a white crystalline powder .


Synthesis Analysis

The synthesis of 2-Methoxy-5-(trifluoromethyl)benzaldehyde involves the reaction of 2-methoxy-3,5-bis(trifluoromethyl)benzaldehyde with boron tribromide in dichloromethane at temperatures ranging from -78 to 25 degrees Celsius for 20 hours .


Molecular Structure Analysis

The molecular formula of 2-Methoxy-5-(trifluoromethyl)benzaldehyde is C9H7F3O2 . The molecular weight is 204.15 .


Physical And Chemical Properties Analysis

2-Methoxy-5-(trifluoromethyl)benzaldehyde is a white crystalline powder . It has a melting point of 83.0-89.0°C and a boiling point of 237.5°C at 760 mmHg . The compound is stable under normal temperatures and pressures.

Scientific Research Applications

1. Linkers in Solid Phase Organic Synthesis

2-Methoxy-5-(trifluoromethyl)benzaldehyde and similar derivatives have been explored for their potential as linkers in solid phase organic synthesis. A study demonstrated the utility of these compounds in the creation of secondary amines, which can be further derivatized into various compounds like ureas and sulfonamides (Swayze, 1997).

2. Crystallography and Spectroscopy Studies

The compound's crystal structure has been analyzed to understand its intra- and intermolecular interactions. This includes studies on C–H...O short contacts and their influence in both solid and liquid states, contributing to our understanding of molecular interactions (Ribeiro-Claro, Drew, & Félix, 2002).

3. Enzyme Catalyzed Asymmetric Synthesis

In the field of enzymatic catalysis, this compound has been utilized in the asymmetric synthesis of benzoin derivatives. This demonstrates its role in reaction engineering and the development of efficient synthetic pathways for complex molecules (Kühl et al., 2007).

4. Synthesis of Novel Compounds

2-Methoxy-5-(trifluoromethyl)benzaldehyde has been used in the synthesis of various novel compounds. For instance, its derivatives have been synthesized for potential use in pharmaceuticals and materials science, showcasing its versatility in different domains of chemical synthesis (Moshkin & Sosnovskikh, 2013).

5. Chemical Analysis and Characterization

The compound has been the subject of detailed chemical analysis, like high-performance liquid chromatography, to understand its properties and potential applications. Such analyses contribute significantly to the field of analytical chemistry (Zhang Ke-chang, 2007).

Safety and Hazards

2-Methoxy-5-(trifluoromethyl)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-methoxy-5-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8-3-2-7(9(10,11)12)4-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRURKYDETYZGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381357
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(trifluoromethyl)benzaldehyde

CAS RN

146539-83-5
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-5-(trifluoromethyl)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred and ice-cooled solution of NaOMe (904 mg, 4.68 mmol) was added 2-fluoro-5-(trifluoromethyl)benzaldehyde (500 mg, 2.60 mmol) portionwise. The dropping funnel employed was washed with THF. The resultant suspension was stirred at room temperature for 5 hr. The reaction mixture was neutralizing for acetic acid (0.3ml, 5.0 mmol), the solvent was removed. To the solid residue was added water and the mixture was extracted with CH2Cl2. The combined CH2Cl2 extracts were washed with sat. NaHCO3 aq., dried with MgSO4, and concentrated to give crude Compound 4 as a white solid. This was purified with preparative TLC to give pure Compound 4 as a white crystalline (363 mg, 68.4%).
Name
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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